molecular formula C14H19NO7 B1209601 Tyramine glucuronide CAS No. 27972-85-6

Tyramine glucuronide

Cat. No. B1209601
CAS RN: 27972-85-6
M. Wt: 313.3 g/mol
InChI Key: AQKVISOBVPVACA-BYNIDDHOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyramine glucuronide belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Tyramine glucuronide is soluble (in water) and a moderately acidic compound (based on its pKa). Tyramine glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.

Scientific Research Applications

  • Metabolomics and Network Pharmacology : Tyramine glucuronide is identified as a significant metabolite in high-throughput metabolomics studies. For instance, in research on Yang Huang syndrome, tyramine glucuronide was among the metabolites affected and reversed by geniposide treatment, revealing its potential role in disease pathogenesis and therapeutic effects (Fang et al., 2020).

  • Electrochemical Detection : In another study, tyramine's detection was improved using electroactive dye polymer toluidine blue, highlighting its importance in measuring tyramine levels in various contexts (Chakkarapani & Brandl, 2022).

  • PET Imaging for Personalized Therapy : A study developed a radioactive beta-glucuronidase activity-based trapping probe for PET imaging, using 124I-tyramine-conjugated difluoromethylphenol beta-glucuronide. This application is significant for personalized glucuronide prodrug cancer therapy (Su et al., 2014).

  • Plant Defense Mechanisms : Tyramine glucuronide has been identified in various Citrus plants, indicating its role in plant defense pathways against biotic stress (Servillo et al., 2017).

  • Antimicrobial and Antioxidant Properties : Research has explored the potential of tyramine derivatives in inhibiting microbial growth and enhancing antioxidant properties, which is significant for food safety and pharmaceutical applications (Siddiqui et al., 2016; Lu et al., 2017).

  • Biosensors for Food Safety : The development of biosensors for detecting tyramine levels in food samples is another area of interest, demonstrating the importance of monitoring tyramine for food safety and quality (Calvo-Pérez et al., 2013; Erdogan et al., 2021).

  • Rheumatoid Arthritis Treatment : Injectable hyaluronic acid-tyramine hydrogels have been developed for the treatment of rheumatoid arthritis, showcasing tyramine's therapeutic potential (Kim et al., 2011).

  • Pharmacokinetics and Pharmacogenetics : A study investigated the highly variable pharmacokinetics of tyramine in humans, exploring the influence of genetic polymorphisms, which is crucial for understanding individual responses to tyramine exposure (Rafehi et al., 2019).

properties

CAS RN

27972-85-6

Molecular Formula

C14H19NO7

Molecular Weight

313.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-(2-aminoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C14H19NO7/c15-6-5-7-1-3-8(4-2-7)21-14-11(18)9(16)10(17)12(22-14)13(19)20/h1-4,9-12,14,16-18H,5-6,15H2,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1

InChI Key

AQKVISOBVPVACA-BYNIDDHOSA-N

Isomeric SMILES

C1=CC(=CC=C1CCN)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

SMILES

C1=CC(=CC=C1CCN)OC2C(C(C(C(O2)C(=O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CCN)OC2C(C(C(C(O2)C(=O)O)O)O)O

Other CAS RN

27972-85-6

physical_description

Solid

synonyms

tyramine glucuronide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tyramine glucuronide
Reactant of Route 2
Tyramine glucuronide
Reactant of Route 3
Tyramine glucuronide
Reactant of Route 4
Tyramine glucuronide
Reactant of Route 5
Tyramine glucuronide
Reactant of Route 6
Tyramine glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.